In Vivo Antiviral Potency: Friend Leukemia Virus Splenomegaly Inhibition vs. 2,7-Bis(2-diethylaminoacetyl)fluorene
In a head-to-head assessment, 2,7-bis(2-dimethylaminoethoxy)fluoren-9-one dihydrochloride inhibited Friend leukemia virus-induced splenomegaly by 70% during the proliferative phase of the disease, compared to a 94% inhibition achieved by the closely related analog 2,7-bis(2-diethylaminoacetyl)fluorene dihydrochloride [1]. This 24-percentage-point difference highlights the specific substituent-dependent efficacy within the Merrell tilorone congener series and provides a quantitative baseline for selecting the dimethylaminoethoxy fluorenone scaffold for studies requiring a defined, intermediate level of in vivo antiviral activity.
| Evidence Dimension | Inhibition of Friend leukemia virus splenomegaly |
|---|---|
| Target Compound Data | 70% inhibition |
| Comparator Or Baseline | 2,7-Bis(2-diethylaminoacetyl)fluorene dihydrochloride: 94% inhibition |
| Quantified Difference | 24 percentage points lower inhibition by the target compound |
| Conditions | Murine model, proliferative phase of disease, as described in Cancer Research 1972, 32(7):1397-1403 |
Why This Matters
This provides a quantitative, comparator-based activity benchmark for researchers needing a tilorone-series analog with intermediate potency for dose-response or mechanistic studies.
- [1] Munson, A. E., Munson, J. A., Regelson, W., & Wampler, G. L. (1972). Effect of Tilorone Hydrochloride and Congeners on Reticuloendothelial System, Tumors, and the Immune Response. Cancer Research, 32(7), 1397–1403. View Source
